molecular formula C27H20N2O2S3 B7776758 MFCD02647589

MFCD02647589

Cat. No.: B7776758
M. Wt: 500.7 g/mol
InChI Key: MEXUWXJKDFAHPH-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound featuring a unique structure that includes a cyclopenta[b]pyridine core, thiophene rings, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02647589 typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[b]pyridine core, introduction of the thiophene rings, and esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of MFCD02647589 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone
  • 3-amino-6-phenyl-thieno[2,3-b]pyridin-2-yl-(4-chloro-phenyl)-methanone
  • 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl-(phenyl)methanone

Uniqueness

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate stands out due to its combination of a cyclopenta[b]pyridine core, thiophene rings, and a benzoate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-31-27(30)18-8-6-17(7-9-18)16-34-26-22(15-28)24(23-5-3-13-33-23)21-11-10-19(25(21)29-26)14-20-4-2-12-32-20/h2-9,12-14H,10-11,16H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUWXJKDFAHPH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.